molecular formula C23H23NO3S B6496676 methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 955817-04-6

methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B6496676
CAS No.: 955817-04-6
M. Wt: 393.5 g/mol
InChI Key: YTGCLHYQPZHPOU-UHFFFAOYSA-N
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Description

Methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H23NO3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.13986477 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 955817-04-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a naphthalene moiety with a cyclohepta[b]thiophene ring. Its molecular formula is C23H23NO3SC_{23}H_{23}NO_3S, with a molecular weight of 393.5 g/mol. The detailed chemical structure is crucial for understanding its biological interactions.

PropertyValue
CAS Number955817-04-6
Molecular FormulaC23H23NO3S
Molecular Weight393.5 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. In particular:

  • Cell Line Studies : The compound was evaluated against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. The IC50 values ranged from 23.2 to 49.9 μM for the most active derivatives, indicating potent cytotoxic effects .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces G2/M phase cell-cycle arrest and apoptosis in cancer cells. Specifically, it increased the population of cells in the G2/M phase by 1.48-fold compared to control .

Apoptosis Induction

The compound's ability to induce apoptosis has been highlighted in various studies:

  • DNA Fragmentation : The induction of apoptosis was confirmed through DNA content analysis, showing significant fragmentation in treated cells compared to untreated controls.
  • Autophagy Assessment : Interestingly, while the compound inhibited autophagic cell death (9.59% compared to 11.24% for control), it did not induce significant autophagy, suggesting a primary mechanism through apoptosis and necrosis .

Study on Anticancer Properties

A notable study synthesized several derivatives based on the cyclohepta[b]thiophene scaffold and evaluated their anticancer properties:

  • Experimental Design : Various derivatives were tested against MCF-7 and HepG-2 cell lines.
  • Results :
    • Compounds exhibited varying degrees of cytotoxicity.
    • The most effective compounds showed IC50 values significantly lower than standard chemotherapeutics .
  • In Vivo Studies : Further investigations included in vivo studies where the compound demonstrated reduced tumor growth and improved overall survival rates in animal models.

Properties

IUPAC Name

methyl 2-[(2-naphthalen-2-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-27-23(26)21-18-9-3-2-4-10-19(18)28-22(21)24-20(25)14-15-11-12-16-7-5-6-8-17(16)13-15/h5-8,11-13H,2-4,9-10,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCLHYQPZHPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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